Diethyl carbonate

Catalog No.
S606403
CAS No.
105-58-8
M.F
C5H10O3
(C2H5O)2CO
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl carbonate

CAS Number

105-58-8

Product Name

Diethyl carbonate

IUPAC Name

diethyl carbonate

Molecular Formula

C5H10O3
(C2H5O)2CO
C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3

InChI Key

OIFBSDVPJOWBCH-UHFFFAOYSA-N

SMILES

CCOC(=O)OCC

Solubility

Insoluble (NTP, 1992)
0.16 M
Soluble in ehtyl ether, ethanol, and chloroform
Miscible with ketones, esters, aromatic hydrocarbons, some aliphatic solvents
In water, 1.88X10+4 mg/l @ 20 °C
Solubility in water: none

Synonyms

DEC; Diatol; Diatol (Carbonate); Diethyl Carbonate; Diethyl Ester Carbonic Acid; Ethyl Carbonate; Ethyl Carbonate ((EtO)2CO); Eufin; H-DEC; NSC 8849;

Canonical SMILES

CCOC(=O)OCC

Organic Synthesis:

  • C-alkoxycarbonylation

    DEC acts as a versatile reagent in C-alkoxycarbonylation reactions, allowing the introduction of an alkoxycarbonyl group (-C(=O)O-alkyl) into organic molecules. This process is valuable for synthesizing various complex molecules, including pharmaceuticals and natural products. Source: Sigma-Aldrich, "Diethyl carbonate 99%":

  • Cyanoethylation

    DEC serves as a precursor for cyanoethylating agents, which introduce a cyanoethyl group (-CH2-CH2-CN) into organic molecules. This modification finds use in the synthesis of diverse compounds, such as dyes, polymers, and pharmaceuticals. [Source: ScienceDirect, "Cyanoethylation of amines and phenols with diethyl carbonate over ZrCl4-SiO2 catalyst"]

Carbon Capture and Utilization (CCU):

  • Conversion of CO2: Researchers are exploring DEC as a potential product for capturing and utilizing carbon dioxide (CO2). DEC can be synthesized from CO2 and ethanol through a catalytic reaction, offering a potential route for CO2 utilization and reducing greenhouse gas emissions. [Source: National Institutes of Health, "Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow—Lessons from Thermodynamics and the Importance of Catalyst Stability"]

Electrolyte Component in Lithium-Ion Batteries:

  • Electrolyte Solvents: DEC is a component of some electrolyte solutions used in lithium-ion batteries. It contributes to the formation of the protective solid electrolyte interphase (SEI) layer on the electrode surfaces, enhancing battery performance and safety. [Source: MDPI, "Experimental Kinetics Study on Diethyl Carbonate Oxidation"]

Diethyl carbonate is an organic compound classified as an ester of carbonic acid and ethanol, with the chemical formula OC(OCH2CH3)2\text{OC}(\text{OCH}_2\text{CH}_3)_2. At room temperature, it appears as a colorless liquid with a mild, pleasant odor and a low flash point, making it flammable. Diethyl carbonate is slightly less dense than water and is insoluble in it, which causes it to float on the surface. Its boiling point is approximately 126 °C, and it can be used in various applications due to its solvent properties and ability to reduce emissions when blended with fuels .

DEC presents several safety concerns:

  • Flammability: It is a flammable liquid with a low flash point, posing a fire hazard [].
  • Toxicity: While data on human toxicity is limited, studies suggest potential irritation to eyes, skin, and respiratory system [].
  • Reactivity: DEC can react violently with strong oxidizing agents and strong bases [].

Due to these hazards, proper handling procedures and personal protective equipment are crucial when working with DEC.

Further Information Needs

  • Mechanism of Action: Research on DEC's specific mechanism of action in various applications is ongoing.
  • Case Studies: While DEC has potential applications in diverse fields like pharmaceuticals and material sciences, specific case studies showcasing its use in scientific research are limited.

  • Hydrolysis: Diethyl carbonate can decompose into carbon dioxide and ethanol when subjected to acidic or basic conditions. This reaction is exothermic and can produce heat .
  • Reactions with Acids: When reacted with strong acids, diethyl carbonate releases heat along with ethanol and carbon dioxide. This reaction can be vigorous if strong oxidizing acids are involved .
  • Transesterification: Diethyl carbonate can be synthesized via transesterification reactions, particularly from dimethyl carbonate and ethanol. This method is notable for its efficiency in producing diethyl carbonate while minimizing byproducts .

Diethyl carbonate exhibits low toxicity and has been explored for various biological applications. Notably, it can serve as a gentle sterilizing agent in laboratory settings at low concentrations (0.01% v/v) for chromatography resins. Its mild properties make it suitable for use in pharmaceutical formulations, including as a solvent in intramuscular injections of erythromycin .

Several methods exist for synthesizing diethyl carbonate:

  • Direct Carbonylation: This method involves the reaction of carbon dioxide with ethanol, often using heterogeneous catalysts such as metal oxides to facilitate the process .
  • Alcoholysis of Urea: In this process, urea reacts with ethanol under specific catalytic conditions to yield diethyl carbonate .
  • Oxidative Carbonylation: This involves the reaction of ethyl nitrite with carbon monoxide in the presence of catalysts like palladium .
  • Transesterification from Dimethyl Carbonate: This method utilizes dimethyl carbonate and ethanol to produce diethyl carbonate efficiently .

Diethyl carbonate has a wide range of applications:

  • Solvent: It is commonly used as a solvent in various chemical processes due to its favorable properties.
  • Electrolyte in Lithium Batteries: Diethyl carbonate serves as a component in electrolytes for lithium-ion batteries, enhancing conductivity and performance .
  • Fuel Additive: It has been proposed as a fuel additive to improve combustion efficiency and reduce emissions of volatile organic compounds and particulates .
  • Pharmaceuticals: Its role as a solvent in drug formulations highlights its importance in the pharmaceutical industry.

Studies have shown that diethyl carbonate's stability can be affected by acidic and basic environments. Acid-catalyzed hydrolysis predominantly leads to its decomposition into carbon dioxide and ethanol. The presence of inorganic salts like sodium chloride has been observed to stabilize diethyl carbonate by reducing its solubility in aqueous solutions, thus slowing down hydrolysis rates . Additionally, interactions with cationic micelles have been reported to enhance degradation rates, while anionic micelles tend to reduce hydrolysis rates .

Diethyl carbonate shares similarities with other dialkyl carbonates but possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting these compounds:

CompoundChemical FormulaKey Characteristics
Diethyl CarbonateOC(OCH2CH3)2\text{OC}(\text{OCH}_2\text{CH}_3)_2Colorless liquid; used as solvent and fuel additive
Dimethyl CarbonateOC(OCH3)2\text{OC}(\text{OCH}_3)_2More reactive; used in methylation reactions
Ethyl Methyl CarbonateOC(OCH2CH3)(OCH3)\text{OC}(\text{OCH}_2\text{CH}_3)(\text{OCH}_3)Intermediate between diethyl and dimethyl carbonates
Propylene CarbonateC4H6O3\text{C}_4\text{H}_6\text{O}_3Used primarily as a solvent; higher boiling point

Uniqueness of Diethyl Carbonate

Diethyl carbonate's uniqueness lies in its dual functionality as both a solvent and a fuel additive, along with its relatively low toxicity compared to other similar compounds. Its ability to reduce emissions when blended with fuels further enhances its appeal in environmentally friendly applications.

Physical Description

Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77°F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

1.2

Boiling Point

259 °F at 760 mm Hg (NTP, 1992)
126.0 °C
126 °C

Flash Point

77 °F (NTP, 1992)
25 °C (CLOSED CUP)
25 °C c.c.

Vapor Density

4.07 (NTP, 1992) (Relative to Air)
4.07 (Air= 1)
Relative vapor density (air = 1): 4.07

Density

0.975 at 68 °F (USCG, 1999)
0.9752 @ 20 °C/4 °C
Relative density (water = 1): 0.98

LogP

1.21 (LogP)
log Kow= 1.21

Odor

Pleasant ethereal odor
Mild odo

Melting Point

-45 °F (NTP, 1992)
-43.0 °C
-43 °C

UNII

3UA92692HG

GHS Hazard Statements

Aggregated GHS information provided by 410 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 410 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 409 of 410 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (12.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at 74.8 °F (NTP, 1992)
10.80 mmHg
10.8 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 1.1

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

105-58-8

Wikipedia

Ethyl carbonate

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

REACTION OF PHOSGENE AND ETHYL ALCOHOL TO PRODUCE ETHYL CHLOROCARBONATE FOLLOWED BY REACTION WITH ANHYDROUS ETHYLALCOHOL AT ELEVATED TEMPERATURES
Prepn: Palomaa et al, Ber 72, 313 (1939). Mfr: Mador, Blackham, US patent 3,114,762 (1963 to Natl Distillers and Chem).
Steps in its mfr are: (a) reacting chlorine and carbon monoxide to produce (COCl2); (b) reacting phosgene with ethyl alc to make ethyl chlorocarbonate (ClCO2C2H5); (c) reacting ethyl chlorocarbonate with anhyd ethyl alc to produce diethyl carbonate.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Carbonic acid, diethyl ester: ACTIVE

Analytic Laboratory Methods

AOAC Method 975.27. Diethylcarbonate in food.
AOAC Method 972.14. Diethylcarbonate in Wines. Gas chromatographic method.
DIETHYLCARBONATE WAS DETERMINED BY A GLC-MASS SPECTROGRAPHIC (FRAGMENTOGRAPHIC) METHOD.

Stability Shelf Life

STABLE

Dates

Modify: 2023-08-15

FTIR spectroscopic studies of lithium tetrafluoroborate in propylene carbonate+diethyl carbonate mixtures

Binbin Zhang, Yuan Zhou, Xiang Li, Xiufeng Ren, Hongen Nian, Yue Shen, Qiang Yun
PMID: 24295777   DOI: 10.1016/j.saa.2013.11.054

Abstract

FTIR (Fourier transformed infrared) spectra have been collected and analyzed for solutions of lithium tetrafluoroborate in propylene carbonate (PC), diethyl carbonate (DEC), and PC+DEC mixtures. It has been shown that the carbonyl stretch bands of PC and DEC, the ring of PC and the ether oxygen stretch bands of DEC are all very sensitive to the interaction between Li(+) and the solvent molecules. New shoulders appear and the original bands split with the addition of LiBF4, indicating that a strong interaction between Li(+) and molecules of PC and DEC exists through the oxygen group of C=O and ring of PC and both C=O oxygen and ether oxygen atoms of DEC. In addition, no preferential solvation of Li(+) in LiBF4/PC+DEC solutions was detected.


A Lithium-Ion Battery with Enhanced Safety Prepared using an Environmentally Friendly Process

Franziska Mueller, Nicholas Loeffler, Guk-Tae Kim, Thomas Diemant, R Jürgen Behm, Stefano Passerini
PMID: 27159254   DOI: 10.1002/cssc.201600296

Abstract

A new lithium-ion battery chemistry is presented based on a conversion-alloying anode material, a carbon-coated Fe-doped ZnO (TMO-C), and a LiNi1/3 Mn1/3 Co1/3 O2 (NMC) cathode. Both electrodes were fabricated using an environmentally friendly cellulose-based binding agent. The performance of the new lithium-ion battery was evaluated with a conventional, carbonate-based electrolyte (ethylene carbonate:diethyl carbonate-1 m lithium hexafluorophosphate, EC:DEC 1 m LiPF6 ) and an ionic liquid (IL)-based electrolyte (N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide-0.2 m lithium bis(trifluoromethanesulfonyl)imide, Pyr14 TFSI 0.2 m LiTFSI), respectively. Galvanostatic charge/discharge tests revealed a reduced rate capability of the TMO-C/Pyr14 TFSI 0.2 m LiTFSI/NMC full-cell compared to the organic electrolyte, but the coulombic efficiency was significantly enhanced. Moreover, the IL-based electrolyte substantially improves the safety of the system due to a higher thermal stability of the formed anodic solid electrolyte interphase and the IL electrolyte itself. While the carbonate-based electrolyte shows sudden degradation reactions, the IL exhibits a slowly increasing heat flow, which does not constitute a serious safety risk.


A novel synthesis of ethyl carbonate derivatives of β-cyclodextrin

Dechao Huang, Yimin Zhang, Huiying Zhang
PMID: 23454140   DOI: 10.1016/j.carres.2013.01.022

Abstract

The carbonate ester derivatives of β-cyclodextrin play a very important role in several fields, such as catalytic reaction and enantiomer separation. In this work, a novel synthesis process of the β-cyclodextrin carbonate ester has been investigated through the reaction between β-cyclodextrin and diethyl carbonate with anhydrous potassium carbonate as catalyst. The compounds were separated by semi-preparative chromatography and characterized by FT-IR, MS, (1)H NMR, and (13)C NMR spectroscopy. The position of the substituent was confirmed by (13)C NMR and this conclusion coincides with the analyses of MS and (1)H NMR in the main. The yield of the mono-6-O-ethoxycarbonyl β-CD is 65.8%.


Comparative analysis of antibacterial properties and chemical composition of Glycyrrhiza glabra L. from Astrakhan region (Russia) and Calabria region (Italy)

O V Astaf'eva, L T Sukhenko
PMID: 24824709   DOI: 10.1007/s10517-014-2462-8

Abstract

We compared antibacterial activity of various extracts of two licorice subspecies against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Diethyl carbonate extracts of Glycyrrhiza glabra root from Astrakhan region (Russia) exhibited maximum activity against the test microbial strains; activity of Astrakhan licorice was superior among 50% ethanol extracts from Astrakhan (Russia) and Calabria (Italy). Antibacterial activity is directly proportional to the content of glycyrrhizin and 18β-glycyrrhetinic acid in the extracts. According to preliminary data, the content of these chemical components in Glycyrrhiza glabra root from Astrakhan region is higher than in licorice growing in Italy, which is presumably related to climate and geographic characteristics of Astrakhan region.


Picosecond pulse radiolysis of the liquid diethyl carbonate

Fayçal Torche, Abdel Karim El Omar, Philippe Babilotte, Sébastien Sorgues, Uli Schmidhammer, Jean-Louis Marignier, Mehran Mostafavi, Jacqueline Belloni
PMID: 24070331   DOI: 10.1021/jp406856u

Abstract

The diethyl carbonate, DEC, is an ester that is used as a solvent in Li-ion batteries, but its behavior under ionizing radiation was unknown. The transient optical absorption spectra, the decay kinetics, and the influence of various scavengers have been studied by using the picosecond laser-triggered electron accelerator ELYSE. In neat DEC, the intense near-IR (NIR) absorption spectrum is assigned to the solvated electron. It is overlapped in the visible range by another transient but longer-lived and less intense band that is assigned to the oxidized radical DEC(-H). The solvated electron molar absorption coefficients and radiolytic yield evolution from 25 ps, the geminate recombination kinetics, and the rate constants of electron transfer reactions to scavengers are determined. The radiolytic mechanism, indicating a certain radioresistance of DEC, is compared with that for other solvents.


Integrative and intermediate self-assembly of multi-walled hybrid nanotubes for catanionic biomimetics

Fenglin Liu, Wenpei Kang, Chenhao Zhao, Yunlan Su, Dujin Wang, Qiang Shen
PMID: 22022703   DOI: 10.1039/c1cc14557f

Abstract

Hollow cylindrical multi-walled hybrid nanotubes go through dynamic growth and subsequent disappearance during the biomimetic fabrication of hexagonal calcite platelets, simulating the in vivo purpose-driven self-assembly of tubular plasma-membrane calcium-ion channels for biomaterials to adapt, respond and repair.


[Improvement and decline of an abdominal tumor after urethane treatment]

HEILMEYER
PMID: 20343377   DOI:

Abstract




Enzymatic synthesis of fatty acid ethyl esters by utilizing camellia oil soapstocks and diethyl carbonate

Yingying Wang, Xuejun Cao
PMID: 21958524   DOI: 10.1016/j.biortech.2011.09.004

Abstract

This study was reported on a novel process for fatty acid ethyl esters preparation by transesterification and esterification from renewable low-cost feedstock camellia oil soapstocks and friendly acyl acceptor diethyl carbonate. The main components of product were 83.9% ethyl oleate, 8.9% ethyl palmitate, 4.7% ethyl linoleate and 2.1% ethyl stearate, which could be used as eco-friendly renewable resources or additives of industrial solvent and fossil fuel. The effects of molar ratio of diethyl carbonate to soapstocks oil, lipases, organic solvent, reaction temperature and time were investigated, and process conditions were optimized. The yield was up to 98.4% in solvent-free system with molar ratio of diethyl carbonate to soapstocks oil 3:1 and 5% Novozym 435 (based on the weight of soapstocks oil) at 50 °C and 180 rpm for 24 h. Moreover, there was no obvious loss in the yield after lipases were reused for 10 batches without treatment under optimized conditions.


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